molecular formula C11H12F3N B1453832 N-cyclobutyl-3-(trifluoromethyl)aniline CAS No. 1250335-16-0

N-cyclobutyl-3-(trifluoromethyl)aniline

Cat. No.: B1453832
CAS No.: 1250335-16-0
M. Wt: 215.21 g/mol
InChI Key: QTZIGTZSNMLJMH-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a trifluoromethyl group attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with cyclobutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3-(trifluoromethyl)aniline reacts with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclobutyl-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclobutyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-4-(trifluoromethyl)aniline
  • N-cyclobutyl-2-(trifluoromethyl)aniline
  • N-cyclopropyl-3-(trifluoromethyl)aniline

Uniqueness

N-cyclobutyl-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which significantly influences its chemical reactivity and biological activity. The cyclobutyl group also imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

N-cyclobutyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)8-3-1-6-10(7-8)15-9-4-2-5-9/h1,3,6-7,9,15H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZIGTZSNMLJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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